3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-(Isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked to a 1,2,4-triazole ring via a methyl bridge. The triazole ring is substituted with an isopentylthio group (C5H11S) and a phenyl group. This structural motif is significant in medicinal chemistry due to the bioactivity of benzothiazole and triazole derivatives, particularly as antimicrobial and antifungal agents .
Properties
IUPAC Name |
3-[[5-(3-methylbutylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c1-15(2)12-13-27-20-23-22-19(25(20)16-8-4-3-5-9-16)14-24-17-10-6-7-11-18(17)28-21(24)26/h3-11,15H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQAHVSFZAWMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have shown potent activity against both gram-positive and gram-negative strains. They have also been evaluated for their enzyme inhibitory effects against Alzheimer’s disease.
Mode of Action
Similar compounds have shown to have a membrane perturbing as well as intracellular mode of action. They have also displayed inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes.
Biochemical Pathways
Similar compounds have shown to inhibit the ache and mao-b enzymes, which play crucial roles in the cholinergic signaling pathway. This pathway is known to play a critical role in cognitive performance and has been observed to gradually disappear in Alzheimer’s disease.
Result of Action
Similar compounds have shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line. They have also shown the potential to inhibit AChE and MAO-B enzymes, as well as the ability to prevent the formation of beta amyloid plaques accumulated in the brains of patients suffering from Alzheimer’s disease.
Biological Activity
The compound 3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : The initial step involves the creation of the 4H-1,2,4-triazole core through a reaction between isopentyl thio derivatives and phenyl hydrazine.
- Methylation : The triazole compound is then methylated to introduce the benzo[d]thiazole moiety.
- Final Coupling : The final product is obtained through a coupling reaction between the triazole derivative and benzo[d]thiazole.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of similar triazole compounds against various pathogens. For instance, compounds with analogous structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial properties.
Anticancer Activity
Research into triazole derivatives has indicated significant anticancer activity. A study reported that compounds with triazole rings exhibited cytotoxic effects against various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, derivatives similar to our compound demonstrated IC50 values in the low micromolar range against cancer cell lines .
Table 1: Summary of Biological Activities
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, particularly in fungal and bacterial systems.
- Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells by targeting specific checkpoints.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through mitochondrial dysfunction.
Case Studies
One notable case study involved a series of triazole derivatives tested for their anticancer properties. In vitro assays revealed that compounds bearing similar structural features to our target molecule inhibited proliferation in breast cancer cell lines by inducing G0/G1 phase arrest .
Another study highlighted the use of triazoles in treating fungal infections resistant to conventional therapies. The compounds exhibited potent antifungal activity with minimal toxicity to human cells, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Substituent Effects: The isopentylthio group in the target compound is bulkier and more lipophilic than methylsulfanyl (in ) or aryl substituents (in ), which may increase solubility in non-polar environments.
- Synthetic Yields : Most analogs (e.g., 4i, 4k) exhibit high yields (81–90%), suggesting efficient synthesis routes for such derivatives .
- Melting Points: Compounds with halogenated aryl groups (e.g., 4i, 4k) have higher melting points (171–176°C) compared to non-halogenated derivatives, likely due to stronger intermolecular interactions .
Crystallographic and Conformational Analysis
- Planarity: Triazole and benzothiazole rings in analogs are non-planar (dihedral angles: ~64–77°), a feature preserved in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
